molecular formula C8H8N2O3S B4304978 Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4304978
M. Wt: 212.23 g/mol
InChI Key: OXLDNEWHVPUOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate is a high-purity chemical compound supplied for research purposes. It is registered under CAS Number 16135-22-1 . This ester belongs to the imidazo[2,1-b][1,3]thiazine class of heterocyclic compounds, a scaffold recognized as an attractive matrix for designing small molecules with a wide spectrum of potential biological activities . While the specific biological profile of this methyl ester is under investigation, derivatives of the imidazo[2,1-b][1,3]thiazine core have been identified as possessing strong antiamyloid properties . Recent scientific studies highlight that certain imidazo[2,1-b][1,3]thiazine derivatives are capable of inhibiting the aggregation of alpha-synuclein, a protein critically associated with the pathogenesis of Parkinson's disease . These compounds can significantly prolong the lag phase of aggregation, redirect the fibril formation pathway, and shift the protein equilibrium toward the non-aggregated state . Beyond neurodegenerative research, the imidazo[2,1-b][1,3]thiazine scaffold is also being explored in other areas, including the development of non-steroidal anti-inflammatory agents . This makes this compound a valuable synthetic intermediate or reference standard for medicinal chemists and pharmacology researchers working in hit-compound identification, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLDNEWHVPUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2CCN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167118
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-22-1
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-OXO-2,3-DIHYDRO-5H-IMIDAZO(2,1-B)(1,3)THIAZINE-7-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F1K21DM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . Another method includes the alkylation of imidazole with 1,3-dibromopropane, followed by the reaction with potassium thiocyanate to produce the thiocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The imidazo-thiazine scaffold shares structural and functional similarities with other imidazo-fused heterocycles, such as imidazo-oxazines, imidazo-tetrazines, and thieno-pyridazines. Below is a systematic comparison:

Core Heterocycle and Electronic Properties

  • Imidazo[2,1-b][1,3]thiazine (Target Compound) :
    The thiazine ring contains one sulfur and one nitrogen atom, contributing to moderate aromaticity and electron-withdrawing effects. The partial saturation (2,3-dihydro) reduces ring strain compared to fully unsaturated analogs .
  • Imidazo[5,1-d][1,2,3,5]tetrazines :
    Tetrazine rings (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d]tetrazine-8-carboxylate) introduce additional nitrogen atoms, increasing polarity and metabolic instability. These compounds are often intermediates in antitumor agents like temozolomide .

Functional Group Modifications

  • Methyl Ester vs. Carboxylic Acid/Amide :
    The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., temozolomide-related impurity 3-methyl-4-oxo-tetrazine-8-carboxylic acid) . However, esters are prone to hydrolysis, whereas amides (e.g., imidazo-tetrazine-8-carboxamides) offer greater stability .
  • Nitro Substituents :
    Nitro groups in imidazo-oxazines (e.g., [(7R)-7-methyl-2-nitro-imidazo-oxazine]) enhance antitubercular activity by facilitating covalent interactions with bacterial enzymes . The target compound lacks this substituent, which may limit its antibacterial potency.

Comparative Data Table

Parameter Target Compound Imidazo-oxazine Imidazo-tetrazine
Molecular Formula C₈H₈N₂O₃S C₁₀H₁₄N₃O₅ C₇H₇N₅O₃
Molecular Weight (g/mol) 212.23 256.23 217.17
Core Heteroatoms S, N O, N N (tetrazine)
Key Substituents Methyl ester Nitro, methyl acetate Methyl ester/carboxamide
Biological Activity Not reported Antitubercular (MIC < 1 µg/mL) Anticancer (temozolomide precursor)
LogP (XLogP3) 0.1 ~1.5 (estimated) -0.3

Biological Activity

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate (CAS Number: 16135-22-1) is a compound that has garnered attention in recent years for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC8H8N2O3S
Molecular Weight212.226 g/mol
StereochemistryAchiral
Optical ActivityNone

Recent studies have indicated that derivatives of imidazo[2,1-b][1,3]thiazines can modulate protein aggregation processes. Specifically, these compounds have shown promise in inhibiting the aggregation of alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson's disease. The mechanisms identified include:

  • Inhibition of Primary Nucleation : The compound appears to prevent the initial aggregation of proteins.
  • Stabilization of Oligomeric Species : It helps maintain smaller, non-toxic forms of alpha-synuclein.
  • Alteration of Fibril Formation Pathways : The compound influences the structural outcomes of protein aggregation, leading to unique fibril formations that may be less harmful .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound. In vitro studies have demonstrated that this compound can reduce the toxicity associated with amyloid fibrils in neuronal cell cultures. By inhibiting alpha-synuclein aggregation, it may contribute to the development of therapeutic strategies for neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of Alpha-Synuclein Aggregation :
    • A study synthesized several imidazo[2,1-b][1,3]thiazine derivatives and tested their ability to inhibit alpha-synuclein aggregation. The results indicated that certain compounds could significantly reduce fibril formation and promote the stability of non-toxic oligomeric states .
  • Antimicrobial Screening :
    • Another investigation focused on a series of thiazine derivatives for their antimicrobial properties. While specific data on this compound was not provided, related compounds demonstrated promising activity against pathogenic bacteria .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized for yield? A: Synthesis typically involves cyclization of precursors (e.g., thiazole or imidazole derivatives) under basic or acidic conditions. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–80°C), and reaction time (6–12 hours). For optimization, design of experiments (DoE) can systematically vary these factors. Purity is confirmed via HPLC, and intermediates are characterized using NMR and MS .

Advanced Multi-Step Synthesis

Q: How can multi-step synthetic pathways for this compound be designed to incorporate functional group compatibility and regioselectivity? A: Multi-step routes often begin with protecting reactive groups (e.g., carboxylates) to prevent side reactions. For example, a benzyl group might be introduced early and later deprotected via hydrogenolysis. Regioselectivity in cyclization steps can be achieved using directing groups or steric hindrance strategies. Reaction progress should be monitored via TLC and LC-MS at each stage .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves the heterocyclic core and substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (>95% peak area) and melting point analysis. Infrared (IR) spectroscopy identifies functional groups like carbonyls .

Advanced Structural Elucidation

Q: How can X-ray crystallography and computational modeling resolve ambiguities in stereochemistry or bond angles? A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and spatial arrangement. For crystals, slow evaporation from a solvent like ethanol/water is recommended. Computational tools (e.g., DFT calculations) predict electronic properties and validate experimental data. SHELX programs are widely used for refinement .

Basic Biological Screening

Q: What preliminary assays are suitable for evaluating the compound’s bioactivity? A: Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity studies (MTT assay on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices against non-target cells (e.g., HEK293) are critical. Solubility in DMSO/PBS should be verified for in vitro work .

Advanced Mechanism of Action

Q: How can researchers identify the compound’s molecular targets and downstream signaling pathways? A: Techniques include:

  • Pull-down assays with biotinylated probes to isolate binding proteins.
  • RNA-seq or phosphoproteomics to map pathway alterations.
  • Molecular docking (AutoDock, Schrödinger) to predict interactions with enzymes/receptors.
  • Kinase profiling panels to assess specificity .

Analytical Method Development

Q: What advanced chromatographic or spectroscopic methods improve quantification and stability studies? A: UPLC-MS/MS enables sensitive quantification in biological matrices. For stability, forced degradation studies (acid/base/oxidative stress) coupled with HPLC-DAD identify degradation products. Solid-state NMR can probe crystallinity and polymorphism, which affect bioavailability .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities or synthetic yields? A:

  • Reproduce experiments with standardized protocols (e.g., solvent purity, equipment calibration).
  • Meta-analysis of literature to identify outliers or contextual factors (e.g., cell line variability).
  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Collaborative studies to benchmark results across labs .

Scale-Up Challenges

Q: What are critical considerations for transitioning from milligram to gram-scale synthesis? A:

  • Solvent switching to safer, cost-effective options (e.g., replacing DMF with acetonitrile).
  • Catalyst optimization (e.g., recyclable Pd catalysts for cross-coupling steps).
  • Process Analytical Technology (PAT) for real-time monitoring (e.g., in situ FTIR).
  • Purification via flash chromatography or recrystallization .

Environmental and Safety Protocols

Q: How can waste and hazards be minimized during synthesis and handling? A:

  • Green chemistry principles : Use water as a solvent where possible; replace toxic reagents (e.g., NaCNBH₃ with BH₃·THF).
  • Waste segregation : Halogenated solvents require dedicated disposal.
  • Personal protective equipment (PPE) : Nitrile gloves and fume hoods for volatile intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 2
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.